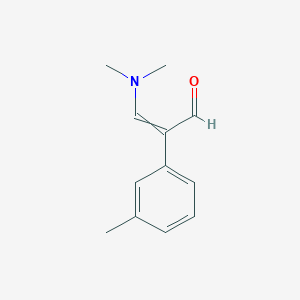
(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal is an organic compound with a complex structure that includes a dimethylamino group, a methylphenyl group, and a propenal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal typically involves the reaction of 3-methylbenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity or as a probe in molecular biology experiments.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the propenal group may undergo nucleophilic addition reactions. These interactions can modulate the activity of biological pathways or chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)propylamine: A related compound with similar functional groups but different structural arrangement.
3-Methylbenzaldehyde: Shares the methylphenyl group but lacks the dimethylamino and propenal groups.
Uniqueness
(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal |
InChI |
InChI=1S/C12H15NO/c1-10-5-4-6-11(7-10)12(9-14)8-13(2)3/h4-9H,1-3H3 |
Clave InChI |
OUWJFRKQPCPPQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=CN(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine,n-[2-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8467307.png)
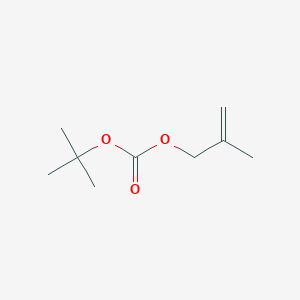
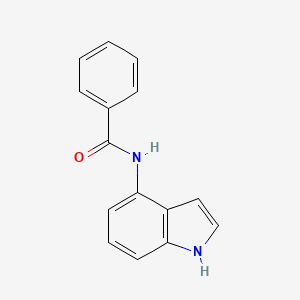
![4-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]naphthalene-1-carbonitrile](/img/structure/B8467322.png)

![8-Bromo-5-chloro-imidazo[1,2-a]quinoline-2-carboxylic acid ethyl ester](/img/structure/B8467346.png)

![2,3-Dihydro-4lambda~4~-naphtho[2,1-b]thiopyran-4(1H)-one](/img/structure/B8467360.png)
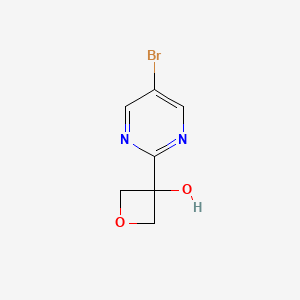
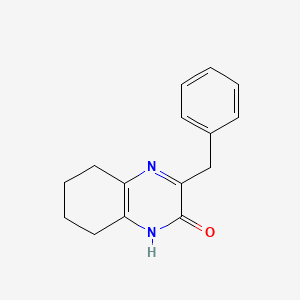
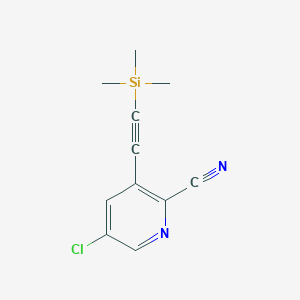
![Tert-butyl 2-[(aminooxy)methyl]piperidine-1-carboxylate](/img/structure/B8467392.png)


